BenchChemオンラインストアへようこそ!

2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This 3,4-dimethoxyphenyl quinazolinone is the essential SAR comparator to the well-characterized DNA-PK/angiogenesis inhibitor HMJ-38. A single 4-methoxy group difference enables precise pharmacological fingerprinting of the 2-phenyl substituent. Given discontinued stock at major suppliers and minimal biological characterization, secure this compound to generate publishable negative/positive control data and to explore kinase docking hypotheses.

Molecular Formula C20H21N3O3
Molecular Weight 351.406
CAS No. 299897-95-3
Cat. No. B2400982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone
CAS299897-95-3
Molecular FormulaC20H21N3O3
Molecular Weight351.406
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2)OC
InChIInChI=1S/C20H21N3O3/c1-25-17-8-5-13(11-18(17)26-2)19-21-16-7-6-14(23-9-3-4-10-23)12-15(16)20(24)22-19/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24)
InChIKeyMJWUESTWVSDUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone (CAS 299897-95-3): Structural Identity and Procurement Context


2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone (CAS 299897-95-3) is a synthetic small molecule belonging to the 4(3H)-quinazolinone heterocyclic class, with molecular formula C20H21N3O3 and a molecular weight of 351.4 g/mol . The compound features a 3,4-dimethoxyphenyl substituent at the 2-position and a pyrrolidin-1-yl group at the 6-position of the quinazolinone core. Quinazolinones are widely recognized as privileged scaffolds in medicinal chemistry, with numerous derivatives exhibiting kinase inhibitory, anticancer, antimicrobial, and anti-inflammatory activities [1]. This specific compound is listed by several chemical suppliers but is currently reported as discontinued by at least one vendor, and its biological characterization in the open peer-reviewed literature remains extremely limited .

Why Generic Quinazolinone Substitution Is Not Advisable for 2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone (CAS 299897-95-3)


Quinazolinone derivatives cannot be treated as interchangeable commodities because minor structural variations on the 4(3H)-quinazolinone scaffold produce profound differences in biological target engagement, selectivity, and potency. Evidence from the closely related analog 2-(3'-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (HMJ-38) demonstrates that a single methoxy group difference at the 2-phenyl substituent (3'-methoxy vs. 3,4-dimethoxy) is sufficient to confer a distinct biological phenotype, including DNA-PK-mediated DNA damage response, anti-angiogenic activity via p53/Fas signaling, and antimitotic effects in oral carcinoma models [1]. The target compound's unique 3,4-dimethoxyphenyl substitution pattern may alter hydrogen-bonding capacity, steric bulk, and electronic distribution relative to mono-methoxy or other substituted analogs, potentially redirecting kinase selectivity, cellular permeability, or metabolic stability in ways that cannot be predicted without compound-specific data [2]. Procurement decisions based solely on quinazolinone class membership risk selecting a compound with uncharacterized potency, unknown off-target liabilities, and unvalidated experimental reproducibility.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone (CAS 299897-95-3)


Structural Differentiation vs. Closest Characterized Analog HMJ-38: Substitution Pattern at the 2-Phenyl Ring

The target compound differs from the closest peer-reviewed characterized analog, 2-(3'-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (HMJ-38), by the presence of an additional methoxy group at the 4-position of the 2-phenyl ring (3,4-dimethoxyphenyl vs. 3'-methoxyphenyl). HMJ-38 has been shown to concentration-dependently suppress HUVEC viability, induce DNA damage via ATM/p53 signaling, and inhibit angiogenesis in Matrigel plug and aortic ring assays, with functional activity observed across a tested concentration range [1]. The additional 4-methoxy substituent in the target compound is predicted to alter the compound's pKa (6.88, predicted) and logP relative to HMJ-38, which may impact membrane permeability, kinase ATP-binding site complementarity, and metabolic stability . No head-to-head comparative biological data exist for these two compounds in any published assay system.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Class-Level Kinase Inhibition Potential: Quinazolinone Scaffold with 6-Pyrrolidinyl Substitution

Quinazolinone derivatives bearing pyrrolidinyl substituents at the 6-position have been documented as inhibitors of multiple kinase targets. The analog HMJ-38 (differing only at the 2-phenyl methoxy pattern) engages DNA-PK catalytic subunit and activates ATM/p53 signaling in HUVECs, while also exhibiting antimitotic activity in CAL 27 oral carcinoma cells [1]. Broader patent and literature evidence demonstrates that 4(3H)-quinazolinones with pyrrolidine-containing substituents are productive scaffolds for PI3Kδ, PI3Kδ/γ, and EGFR kinase inhibition, with reported isoform selectivity modulated by peripheral substituent choice [2]. For the target compound, no kinase profiling data, IC50 values, or selectivity scores have been published. Any claim of kinase inhibitory activity is strictly a class-level inference pending experimental confirmation.

Kinase Inhibition PI3K DNA-PK Cancer Research

Physicochemical Property Baseline: Predicted Drug-Likeness and Developability Flags

The target compound's predicted physicochemical properties establish boundary conditions for its experimental use. The predicted pKa of 6.88±0.20 indicates that the compound will be partially ionized at physiological pH 7.4, potentially affecting membrane permeability and solubility . Its molecular weight (351.4 g/mol) and formula (C20H21N3O3) place it within Lipinski's rule-of-five space, but the predicted logP has not been experimentally determined. By comparison, the closely related analog HMJ-38 (approximately 321 g/mol, one fewer methoxy group) demonstrated sufficient cellular permeability to engage intracellular targets (DNA-PK, p53) and exhibit in vivo anti-angiogenic activity in mouse Matrigel plug assays [1]. The additional methoxy group in the target compound (+30 Da, increased hydrogen-bond acceptor count) may reduce passive permeability relative to HMJ-38, though this has not been measured.

Physicochemical Profiling Drug-likeness ADME Prediction

Procurement Viability: Commercial Availability and Discontinuation Status

The compound is listed by multiple chemical suppliers; however, at least one vendor (CymitQuimica) has marked this product as 'Discontinued' as of their 2019 catalog entry . The compound's CAS registry entry (299897-95-3) is associated solely with this specific quinazolinone structure and is not cross-referenced with any other chemical entity in authoritative databases . In contrast, the structurally related analog HMJ-38 is more widely documented in the peer-reviewed literature with at least four distinct PubMed-indexed publications characterizing its biological activity across multiple cell lines and in vivo models [1]. No analytical certificate of analysis, HPLC purity specification, or batch-to-batch reproducibility data are publicly available for CAS 299897-95-3.

Chemical Procurement Supply Chain Research Tool Availability

Evidence-Based Application Scenarios for 2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone (CAS 299897-95-3)


Exploratory Structure-Activity Relationship (SAR) Studies Comparing 3,4-Dimethoxy vs. 3'-Methoxy 2-Phenyl Quinazolinones

The most scientifically justifiable use of this compound is in direct comparative SAR studies against the well-characterized analog HMJ-38 (2-(3'-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone). Because the two compounds differ only by the presence or absence of a 4-methoxy group on the 2-phenyl ring, side-by-side profiling in kinase panels, cell viability assays, or angiogenesis models could isolate the pharmacological contribution of this single structural feature [1]. HMJ-38 has established activity in DNA-PK pathway modulation, HUVEC apoptosis induction, and in vivo Matrigel plug angiogenesis inhibition, providing a validated experimental framework into which the target compound can be inserted as a comparator [2]. This scenario requires the user to independently source or synthesize both compounds and to accept that the target compound's activity is entirely uncharacterized at the outset.

In Silico Docking and Computational Chemistry Studies on Quinazolinone-Kinase Interactions

The compound's well-defined structure, moderate molecular weight (351.4 g/mol), and the availability of crystal structures for related quinazolinone-kinase co-complexes (e.g., Pim-1 kinase with quinazolinone-pyrrolopyrrolone inhibitors) make it suitable for computational docking studies [1]. Its 3,4-dimethoxyphenyl group provides additional hydrogen-bond acceptor and steric features not present in the mono-methoxy analog HMJ-38, enabling in silico exploration of binding pose differences across the kinome. Predicted physicochemical properties (pKa 6.88) can inform protonation state assignment in docking simulations [2]. This application does not require the compound to have pre-existing biological data, making it viable despite the evidence gaps identified in Section 3.

Chemical Biology Probe Development Requiring a 3,4-Dimethoxyphenyl Quinazolinone Core

For research programs that have independently identified the 3,4-dimethoxyphenyl-6-pyrrolidinyl-quinazolinone scaffold as a hit (e.g., from virtual screening or fragment-based discovery), this compound may serve as a starting point for medicinal chemistry optimization [1]. The pyrrolidinyl group at position 6 offers a handle for further derivatization, and the quinazolinone core has demonstrated tractability for kinase inhibitor development across multiple patent families [2]. However, users must be aware of the procurement risk: the compound is discontinued at one supplier, and de novo synthesis or custom sourcing may be required.

Negative Control or Specificity Tool in HMJ-38 Mechanism-of-Action Studies

Given that HMJ-38 engages DNA-PK, ATM/p53, and Fas/death receptor pathways in endothelial and carcinoma cells, the target compound—with its additional 4-methoxy group—may exhibit altered target engagement or completely divergent pharmacology [1]. If the target compound proves inactive in HMJ-38-responsive assays, it could serve as a valuable negative control demonstrating that the biological effects of HMJ-38 are specifically dependent on the 3'-methoxy (rather than 3,4-dimethoxy) substitution pattern. Conversely, if it retains or enhances activity, the 4-methoxy position becomes a validated vector for further optimization. Either outcome generates publishable SAR data [2].

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.